4-Methylamino-3,5-xylyl methylcarbamate

Description

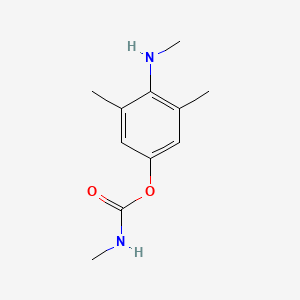

Structure

3D Structure

Properties

CAS No. |

10389-50-1 |

|---|---|

Molecular Formula |

C11H16N2O2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

[3,5-dimethyl-4-(methylamino)phenyl] N-methylcarbamate |

InChI |

InChI=1S/C11H16N2O2/c1-7-5-9(15-11(14)13-4)6-8(2)10(7)12-3/h5-6,12H,1-4H3,(H,13,14) |

InChI Key |

IDDUHPDQEBAKFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1NC)C)OC(=O)NC |

Origin of Product |

United States |

Contextual Position Within Carbamate Chemistry and Metabolomics Research

4-Methylamino-3,5-xylyl methylcarbamate, also known as Mexacarbate (B1676544), is a synthetic benzene (B151609) compound and a member of the carbamate (B1207046) family. nih.gov Carbamates are organic compounds derived from carbamic acid and are characterized by the carbamate ester functional group. The study of carbamates is a significant area of organic chemistry and is crucial in various fields, including the development of pharmaceuticals and agricultural chemicals.

In the realm of metabolomics, research on this compound is centered on understanding its biotransformation and degradation pathways in different biological systems and environments. tandfonline.commdpi.com The investigation of its metabolism provides insights into how organisms process this compound and the resulting metabolites. This is a key aspect of understanding the compound's environmental fate and its interactions with living organisms.

Biochemical Mechanisms of Action and Molecular Interactions of 4 Methylamino 3,5 Xylyl Methylcarbamate

Acetylcholinesterase Inhibition: Mechanistic and Kinetic Studies

4-Methylamino-3,5-xylyl methylcarbamate is a significant metabolite of the carbamate (B1207046) insecticide mexacarbate (B1676544). nih.govechemi.com Like its parent compound, it exerts its biological effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).

Reversible Carbamylation of Cholinesterase Active Sites

The fundamental mechanism of acetylcholinesterase inhibition by this compound involves the reversible carbamylation of the enzyme's active site. Carbamates, as a class of compounds, act as pseudo-substrates for cholinesterases. The carbamate moiety of this compound binds to the serine hydroxyl group within the active site of acetylcholinesterase, forming a carbamylated enzyme complex. This process is analogous to the acetylation that occurs with the natural substrate, acetylcholine. However, the carbamylated enzyme is significantly more stable and hydrolyzes at a much slower rate than the acetylated form. This leads to a temporary inactivation of the enzyme, resulting in an accumulation of acetylcholine at the synapse and subsequent overstimulation of cholinergic receptors. This inhibition is considered reversible because the carbamyl-enzyme bond eventually hydrolyzes, regenerating the active enzyme. nih.gov

Determination of Enzyme Inhibition Kinetic Parameters (e.g., Dissociation Constants, Carbamoylation Rates)

While the qualitative mechanism of reversible carbamylation is well-established for carbamates, specific enzyme inhibition kinetic parameters for this compound, such as dissociation constants (Kd) and carbamoylation rates (kc), are not extensively detailed in the available scientific literature. The determination of these parameters would require specific in vitro kinetic studies measuring the rates of association and dissociation of the inhibitor with purified acetylcholinesterase. Such data would provide a more precise quantitative understanding of the potency and duration of its inhibitory action.

Comparative Potency Analysis with Parent Compounds and Other Metabolites

In vitro studies have indicated that this compound is a more potent inhibitor of acetylcholinesterase than its parent compound, mexacarbate. nih.govechemi.com This suggests that the N-demethylation of mexacarbate to form this primary metabolite is a bioactivation step, leading to a compound with a higher affinity for the acetylcholinesterase active site or a more efficient carbamylation rate. The increased potency highlights the toxicological significance of this metabolic conversion.

Interactive Data Table: Comparative Potency of Mexacarbate and its Metabolite

| Compound | Acetylcholinesterase Inhibition Potency |

| Mexacarbate (parent compound) | Potent |

| This compound | More potent than parent compound |

Interactions with Detoxifying Enzyme Systems

The biotransformation of xenobiotics like this compound is crucial in determining their persistence and toxicity. The primary enzyme systems involved in the metabolism of carbamates are cytochrome P-450 monooxygenases and esterases.

Role of Cytochrome P-450 Monooxygenase Systems in Metabolism

The formation of this compound from mexacarbate is a result of N-demethylation, a reaction typically catalyzed by the cytochrome P-450 (CYP) monooxygenase system. acs.orgmdpi.com This enzymatic process involves the oxidative removal of a methyl group from the dimethylamino moiety of mexacarbate. Further metabolism of this compound by CYP enzymes could potentially involve hydroxylation of the aromatic ring or further N-demethylation to form 4-amino-3,5-xylyl methylcarbamate. The specific CYP isozymes involved in these transformations have not been fully characterized for this particular compound.

Investigations of Esterase Activity in Biotransformation

Interactive Data Table: Enzyme Systems in the Metabolism of this compound

| Enzyme System | Role in Metabolism |

| Cytochrome P-450 Monooxygenases | Formation via N-demethylation of mexacarbate; potential further oxidative metabolism. |

| Esterases (Carboxylesterases) | Detoxification via hydrolysis of the carbamate ester bond. |

Flavin Adenine (B156593) Dinucleotide-Dependent Monooxygenase Interactions and Oxidation

Flavin adenine dinucleotide (FAD)-dependent monooxygenases are a critical class of enzymes involved in the oxidative metabolism of a wide array of xenobiotics, including pesticides. These enzymes catalyze the incorporation of one atom of molecular oxygen into a substrate, a reaction crucial for detoxification and degradation pathways. While direct studies exclusively detailing the interaction of this compound with a specific FAD-dependent monooxygenase are not extensively documented, the involvement of such enzymes can be inferred from the broader understanding of carbamate metabolism and the known functions of these enzymes.

FAD-dependent monooxygenases typically catalyze hydroxylation reactions, which increase the water solubility of lipophilic compounds like this compound, thereby facilitating further degradation and excretion. The catalytic cycle of these enzymes involves the reduction of FAD by a reducing equivalent, commonly NADPH, followed by the reaction with molecular oxygen to form a highly reactive flavin-peroxy intermediate. This intermediate is a powerful oxidizing agent that can hydroxylate the aromatic ring of the carbamate or oxidize the methylamino group.

Other Microbial Enzyme Involvement in Metabolism

The microbial metabolism of this compound involves a variety of enzymes that act sequentially to break down the compound. The initial and most critical step in the degradation of many carbamate pesticides is the hydrolysis of the carbamate ester linkage. plos.org This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases.

This hydrolytic cleavage of this compound would yield 4-methylamino-3,5-xylenol, methylamine (B109427), and carbon dioxide. This initial breakdown is significant as it detoxifies the compound by destroying the carbamate ester, which is responsible for its primary mode of action.

Following hydrolysis, the resulting aromatic compound, 4-methylamino-3,5-xylenol, undergoes further degradation. This subsequent breakdown is often initiated by hydroxylases, which are typically monooxygenases or dioxygenases that introduce hydroxyl groups onto the aromatic ring. This step increases the molecule's reactivity and prepares it for ring cleavage.

Microorganisms from the genus Pseudomonas are frequently implicated in the degradation of carbamate pesticides and other aromatic compounds. nih.gov These bacteria possess a versatile array of catabolic enzymes capable of metabolizing such xenobiotics. For example, in the degradation of the related carbamate, carbaryl (B1668338), a carbaryl hydrolase first cleaves the ester bond to produce 1-naphthol, which is then hydroxylated by a 1-naphthol-2-hydroxylase. researchgate.netnih.gov A similar pathway can be postulated for this compound, involving a specific hydrolase and subsequent hydroxylases.

The table below summarizes various microbial enzymes that have been identified in the degradation of carbamate pesticides and are therefore relevant to the potential metabolism of this compound.

| Enzyme Class | Specific Enzyme Example | Microorganism Example | Role in Carbamate Degradation |

| Hydrolases | Carbaryl Hydrolase (CH) | Pseudomonas sp. | Hydrolysis of the carbamate ester linkage. frontiersin.org |

| Carboxylesterase | Arthrobacter sp. | Cleavage of the ester bond in various carbamates. plos.org | |

| Oxidoreductases | 1-Naphthol-2-hydroxylase | Pseudomonas sp. | Hydroxylation of the aromatic ring post-hydrolysis. researchgate.netnih.gov |

| Flavin-dependent reductase (FDR) | (Inferred in pathways) | Participates in the redox reactions of the degradation pathway. researchgate.net |

Environmental Fate and Degradation Dynamics of 4 Methylamino 3,5 Xylyl Methylcarbamate

Abiotic Degradation Processes

Abiotic degradation, occurring without the involvement of living organisms, plays a significant role in the transformation of 4-Methylamino-3,5-xylyl methylcarbamate in the environment. The primary mechanisms are hydrolysis and photolysis, which break down the parent molecule into various smaller compounds.

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a critical degradation pathway for this compound. The rate of this process is highly dependent on environmental factors, particularly pH and temperature. nih.gov The compound is known to be stable under normal, neutral conditions but decomposes rapidly in highly alkaline media. nih.gov

Research has shown that the persistence of this carbamate (B1207046) in natural waters is largely a function of pH and temperature. nih.gov The hydrolysis rate increases significantly as the pH becomes more alkaline. nih.gov For instance, a study conducted at 20°C demonstrated a dramatic decrease in the compound's half-life as the pH increased from acidic to moderately alkaline conditions. nih.gov

Table 1: Hydrolysis Half-life of this compound at 20°C

| pH | Half-life (Days) | Source |

|---|---|---|

| 5.94 | 46.5 | nih.gov |

| 7.00 | 25.7 | nih.gov |

| 8.42 | 4.6 | nih.gov |

The primary products resulting from hydrolysis include the corresponding phenol (B47542), 4-dimethylamino-3,5-xylenol, and other compounds such as 2-hydroxy-3,5-dimethyl-p-benzoquinone. nih.gov For N-methylcarbamates in general, alkaline hydrolysis can proceed through mechanisms like the unimolecular elimination conjugate base (E1cB) pathway, which involves the formation of a methyl isocyanate intermediate. researchgate.net

Photolysis, the degradation of a molecule caused by the absorption of light energy, is another key abiotic process affecting this compound. Exposure to sunlight or artificial UV light can transform the parent compound into a variety of photoproducts. nih.govacs.org

Studies on the photodegradation of Zectran (a trade name for Mexacarbate) have identified a photo-Fries rearrangement as a potential reaction pathway. scispace.com The primary transformation occurs at the dimethylamino group attached to the xylyl ring. acs.org The degradation involves a stepwise demethylation process, where the dimethylamino moiety is converted first to a methylamino group and then to an amino group. nih.govacs.org Concurrently, one of the methyl groups can be oxidized to a formamido group. acs.org

When exposed to UV light for 40 hours, twelve degradation products were observed, with four major products being identified. nih.gov These same metabolites were also found when the compound was exposed to sunlight on plant foliage. nih.govacs.org

Table 2: Identified Photolysis Products of this compound

| Photoproduct Name | Source |

|---|---|

| This compound | nih.govacs.org |

| 4-Amino-3,5-xylyl methylcarbamate | nih.govacs.org |

| 4-Methylformamido-3,5-xylyl methylcarbamate | nih.govacs.org |

| 4-Formamido-3,5-xylyl methylcarbamate | nih.govacs.org |

In the atmosphere, vapor-phase this compound is expected to react with photochemically generated hydroxyl radicals, with an estimated half-life of approximately 7.9 hours. nih.gov

Biotic Degradation in Environmental Compartments

Biotic degradation, driven by the metabolic activity of microorganisms, is a crucial process for the breakdown of this compound in both soil and aquatic environments. researchgate.netnih.gov Microbes can utilize carbamates as a source of carbon and nitrogen, leading to their mineralization. mdpi.comnih.gov

In soil, microorganisms significantly accelerate the degradation of this compound. The importance of microbial action is demonstrated by comparing its persistence in sterile versus non-sterile soil. A study showed that after 45 days of incubation under aerobic conditions, only 1-2% of the initial amount was recoverable from non-sterile soil, whereas 46-50% remained in sterile soil. nih.gov This indicates that soil microbes are highly effective at breaking down the compound. nih.gov

Soil microbes contribute to the degradation of the compound and the subsequent release of carbon dioxide (CO2). nih.gov The degradation products formed through microbial metabolism in soil include desmethylated carbamates and various xylenols, which are similar to metabolites from abiotic pathways. nih.gov

In aquatic environments, the degradation of this compound is a result of both abiotic hydrolysis and microbial metabolism. nih.gov While hydrolysis rates are strongly influenced by pH and temperature, aquatic microorganisms also play a role in its transformation. nih.govepa.gov

The primary metabolic pathways in aquatic systems appear to be demethylation and hydrolysis. nih.gov Demethylated products, such as 4-methylamino- and 4-amino-3,5-xylyl methylcarbamate, and the hydrolysis product 4-dimethylamino-3,5-xylenol, have been frequently detected in water and aquatic plants that have accumulated the insecticide. nih.gov Various bacterial and fungal species have been identified that are capable of degrading a broad range of carbamates in water environments. nih.gov

Characterization of Subsequent Environmental Metabolites and Their Interconversion

The degradation of this compound through abiotic and biotic pathways results in a suite of environmental metabolites. The main transformation pathways are the hydrolysis of the carbamate ester linkage and the stepwise N-demethylation and oxidation of the dimethylamino group. nih.govacs.org

Hydrolysis of the ester bond yields 4-dimethylamino-3,5-xylenol. nih.gov This phenolic product can be further transformed, for example, into 2-hydroxy-3,5-dimethyl-p-benzoquinone. nih.gov

The other major pathway involves transformations at the nitrogen atom of the dimethylamino group. This process demonstrates interconversion between metabolites. The parent compound is first demethylated to form this compound, which can be further demethylated to 4-Amino-3,5-xylyl methylcarbamate. nih.govacs.org Concurrently, oxidation can occur, leading to the formation of 4-Methylformamido-3,5-xylyl methylcarbamate and 4-Formamido-3,5-xylyl methylcarbamate. nih.govacs.org These N-demethylated and N-formylated carbamates have been identified as major products in both photolysis and microbial degradation studies. nih.govacs.org

Table 3: Major Environmental Metabolites of this compound

| Metabolite Name | Formation Pathway(s) | Source |

|---|---|---|

| 4-Dimethylamino-3,5-xylenol | Hydrolysis, Microbial Metabolism | nih.gov |

| This compound | Photolysis, Microbial Metabolism | nih.govacs.org |

| 4-Amino-3,5-xylyl methylcarbamate | Photolysis, Microbial Metabolism | nih.govacs.org |

| 4-Methylformamido-3,5-xylyl methylcarbamate | Photolysis | nih.govacs.org |

| 4-Formamido-3,5-xylyl methylcarbamate | Photolysis | nih.govacs.org |

| 2-Hydroxy-3,5-dimethyl-p-benzoquinone | Hydrolysis | nih.gov |

Computational Chemistry and Quantitative Structure Activity Relationship Qsar Studies for 4 Methylamino 3,5 Xylyl Methylcarbamate and Analogues

Molecular Descriptor Calculation and Analysis

The computational investigation of a molecule like 4-Methylamino-3,5-xylyl methylcarbamate would typically commence with the calculation of various molecular descriptors. These descriptors are numerical values that characterize the chemical and physical properties of the molecule and are fundamental inputs for any QSAR study.

Quantum Chemical Parameters

Quantum chemical calculations, often employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. For a compound such as Mexacarbate (B1676544), these calculations would yield critical parameters that describe its electronic structure and reactivity.

Frontier Molecular Orbital Energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical reactivity and stability. For carbamates, these values are instrumental in understanding their interaction with biological targets like acetylcholinesterase.

Total and Binding Energies: Total energy calculations provide insights into the stability of different conformations of the molecule. Binding energy calculations would be essential in studies involving the interaction of Mexacarbate with its target enzyme, quantifying the strength of the intermolecular forces.

While specific values for this compound are not published, a study on a large set of 178 carbamate (B1207046) derivatives reported HOMO energies ranging from –1.23 to 1.83 eV and LUMO energies from 6.05 to 9.96 eV, calculated at the PBE/6-311+G* level of theory. nih.gov

Topological and Physicochemical Descriptors

These descriptors are derived from the two-dimensional representation of the molecule and its physical properties.

Polar Surface Area (PSA): PSA is a descriptor that correlates well with drug transport properties, including intestinal absorption and blood-brain barrier penetration. For a pesticide, this can relate to its ability to penetrate biological membranes.

Molecular Topological Index: These indices are numerical descriptors of molecular topology, encoding information about the size, shape, and degree of branching in a molecule. They are frequently used in QSAR models to correlate a compound's structure with its biological activity.

Development and Validation of QSAR Models for Predicting Biological Activity

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For this compound and its analogues, a QSAR model could predict their insecticidal potency or toxicity. The development of such a model would involve:

Data Set Collection: A series of carbamate analogues with experimentally determined biological activities would be required.

Descriptor Calculation: A wide range of quantum chemical, topological, and physicochemical descriptors would be calculated for each molecule in the series.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms would be used to build a mathematical relationship between the descriptors and the biological activity.

Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

One study on carbamate derivatives developed a quantitative structure-toxicity relationship (QSTR) model with a determination coefficient (R²) of 0.6584 and a leave-one-out cross-validation coefficient (Q²LOO) of 0.6289, indicating a reasonably predictive model. nih.gov

In Silico Identification of Reactive Sites and Pharmacophores

Computational tools can identify the key structural features and reactive sites within a molecule that are responsible for its biological activity.

Fukui Function and HOMO/LUMO Diagrams: The Fukui function is a local reactivity descriptor derived from DFT that helps to identify the most electrophilic and nucleophilic sites in a molecule. Analysis of the distribution of HOMO and LUMO orbitals can also highlight regions of the molecule likely to be involved in chemical reactions, such as the carbamoyl (B1232498) group's interaction with the serine residue in the active site of acetylcholinesterase.

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. For Mexacarbate, a pharmacophore model would define the spatial arrangement of features like hydrogen bond donors and acceptors, and hydrophobic regions that are critical for binding to acetylcholinesterase.

Rational Molecular Design Principles Based on Structure-Activity Relationships

The ultimate goal of computational studies and QSAR is to derive principles for the rational design of new, improved molecules. By understanding the structure-activity relationships, chemists can make targeted modifications to the molecular structure of this compound to enhance its desired properties (e.g., insecticidal activity) while potentially reducing undesirable effects. For instance, if a QSAR model indicated that a particular substitution pattern on the phenyl ring increases potency, new analogues could be synthesized and tested based on this prediction.

Biochemical Mechanisms of Resistance to Carbamate Compounds, with Relevance to 4 Methylamino 3,5 Xylyl Methylcarbamate

Enzymatic Detoxification Pathways in Resistant Organisms

Metabolic resistance is a primary defense mechanism in which insects use detoxification enzymes to break down or sequester insecticides before they can exert their toxic effects. nih.govswmosquito.org Three major enzyme families are primarily responsible for the detoxification of carbamates: esterases, cytochrome P-450 monooxygenases, and glutathione (B108866) S-transferases. nih.gov

Carboxylesterases (CarbE) are crucial enzymes that catalyze the hydrolysis of ester bonds, a key structural feature of carbamate (B1207046) insecticides. nih.govresearchgate.net In resistant organisms, enhanced esterase activity is a common mechanism that confers protection against carbamates and organophosphates. bohrium.comnih.govnih.gov This enhancement can result from the amplification of genes encoding these enzymes or from mutations that increase the catalytic efficiency of the enzyme. plos.org The increased production of esterases leads to a higher rate of insecticide hydrolysis, effectively neutralizing the compound before it can inhibit its target, acetylcholinesterase. nih.govplos.org

Studies have demonstrated a direct correlation between elevated esterase levels and resistance to carbamates like propoxur (B1679652) and bendiocarb (B1667985). nih.govbiorxiv.org For instance, the overexpression of the carboxylesterase CCEae3A in Aedes aegypti has been shown to confer resistance not only to organophosphates but also to carbamates such as bendiocarb and propoxur. plos.orgbiorxiv.org

Table 1: Research Findings on Enhanced Esterase Activity and Carbamate Resistance

| Organism | Carbamate Insecticide | Key Findings | Reference |

| Aedes aegypti | Propoxur | Nonspecific esterase enzymes played a significant role in carbamate resistance. | nih.gov |

| Culex pipiens | General Carbamates | Elevated activities of alpha- and beta-esterases were confirmed as an underlying resistance mechanism. | nih.gov |

| Transgenic Anopheles gambiae (expressing Ae. aegypti CCEae3A) | Bendiocarb, Propoxur | Expression of CCEae3A conferred confirmed resistance to both carbamates in adult mosquitoes. | plos.orgbiorxiv.org |

| Aedes aegypti | General Carbamates | Increased esterase activity was identified as a potential cause for low levels of organophosphate and carbamate resistance. | bohrium.com |

Increased Cytochrome P-450 Monooxygenase Activity

Cytochrome P-450 monooxygenases (P450s) are a large and diverse family of enzymes that play a central role in the detoxification of a wide range of xenobiotics, including insecticides. mdpi.comnih.gov P450-mediated resistance is a key mechanism against numerous insecticide classes, including carbamates. mdpi.comresearchgate.net These enzymes typically detoxify insecticides by catalyzing oxidative reactions, which can lead to the deactivation of the compound or create a more water-soluble molecule that is easier to excrete. mdpi.com

Increased P450 activity in resistant insects can be caused by the overexpression of specific P450 genes or by mutations that alter the enzyme's structure and function. mdpi.comnih.gov Several P450 genes have been implicated in carbamate resistance across different insect species. For example, the overexpression of CYP6Z1 in Anopheles funestus is associated with cross-resistance to both pyrethroids and carbamates, while CYP6P3 overexpression in Anopheles gambiae is responsible for cross-resistance to pyrethroids and carbamates. mdpi.com

Table 2: Examples of Cytochrome P-450s Involved in Carbamate Resistance

| Organism | P450 Gene | Associated Resistance | Reference |

| Anopheles funestus | CYP6Z1 | Cross-resistance against pyrethroids and carbamates. | mdpi.com |

| Anopheles gambiae | CYP6P3 | Cross-resistance to pyrethroids and carbamates. | mdpi.comnih.gov |

| Anopheles funestus | CYP6AA1 | Mediates the metabolism of various pyrethroids and the carbamate dioxacarb. | mdpi.com |

| Musca domestica (house fly) | General P450s | P450 involvement in resistance to carbamates is well-established. | mdpi.com |

Glutathione S-Transferase Involvement

Glutathione S-transferases (GSTs) are a family of multifunctional enzymes that contribute to insecticide resistance primarily by catalyzing the conjugation of reduced glutathione (GSH) to xenobiotic compounds. researchgate.netnih.gov This process increases the water solubility of the insecticide, facilitating its detoxification and excretion. mdpi.com GSTs can confer resistance to all major classes of insecticides. researchgate.netbohrium.com

The role of GSTs in resistance can be direct, through the metabolism of the insecticide, or indirect, by protecting the organism from oxidative stress induced by insecticide exposure. nih.govbohrium.com While their role in detoxifying organochlorine and organophosphate insecticides is well-documented, their involvement in carbamate resistance is also significant. nih.gov Upregulation of GST genes has been observed in insecticide-resistant populations, suggesting their contribution to the metabolic defense against these compounds. nih.govmdpi.com

Target Site Insensitivity (e.g., Altered Acetylcholinesterase)

A second major mechanism of resistance involves modifications to the insecticide's target site, rendering it less sensitive to the toxicant. swmosquito.org For organophosphate and carbamate insecticides, the primary target is the enzyme acetylcholinesterase (AChE), which is critical for nerve impulse transmission. nih.govnih.gov These insecticides work by inhibiting AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and causing paralysis and death. nih.govacs.org

In resistant insects, mutations in the gene encoding AChE (ace-1) can result in an altered enzyme that is less sensitive to inhibition by carbamates. swmosquito.orgnih.gov This allows the nervous system to function relatively normally even in the presence of the insecticide. One of the most well-characterized mutations conferring this type of resistance is the G119S substitution, where a glycine (B1666218) residue is replaced by a serine at position 119 of the enzyme. nih.gov This single amino acid change has been documented in various mosquito species and is a key marker for target-site resistance to both carbamates and organophosphates. nih.gov Other mutations, such as F290V in Culex pipiens, have also been described. nih.gov

Table 3: Key Mutations in Acetylcholinesterase Conferring Carbamate Resistance

| Mutation | Amino Acid Change | Organism(s) | Effect | Reference |

| G119S | Glycine → Serine | Anopheles gambiae complex | Confers target-site resistance to carbamates and organophosphates by reducing AChE sensitivity. | nih.gov |

| A302S | Alanine → Serine | Aphis gossypii | Identified as a point mutation in AChE1 associated with insecticide resistance. | acs.org |

| F392W | Phenylalanine → Tryptophan | Bemisia tabaci | Identified as a point mutation in AChE1 associated with insecticide resistance. | acs.org |

Polyfactorial Resistance Mechanisms and Their Molecular Basis

In natural populations, it is common for multiple resistance mechanisms to exist simultaneously within a single organism or population. nih.gov This phenomenon, known as polyfactorial or multiple resistance, can lead to very high levels of resistance across different classes of insecticides. nih.gov For example, a mosquito population might possess both enhanced metabolic detoxification enzymes (P450s and esterases) and an altered AChE target site. nih.gov

The molecular basis of polyfactorial resistance lies in the accumulation of different resistance-conferring genes and alleles within the insect genome. Continuous exposure to insecticides acts as a strong selective pressure, favoring individuals that carry any combination of these resistance traits. nih.gov A study on Culex pipiens from Iran, for example, found that a combination of elevated P450s, enhanced esterase activity, and an insensitive AChE all contributed to resistance against organophosphates, carbamates, and pyrethroids. nih.gov The co-occurrence of these mechanisms presents a formidable challenge for pest control, as insects can withstand different chemical attacks, rendering rotational strategies with different insecticide classes less effective.

Q & A

Q. What in vitro models are suitable for neurotoxicity screening of this compound?

- Answer: Differentiated SH-SY5Y neuronal cells exposed to 1–100 µM concentrations, with AChE activity measured via Ellman’s assay. Comparative data with Methiocarb (IC50 = 0.8 µM ) contextualize potency .

Methodological Notes

- Toxicology Studies: Always include positive controls (e.g., Methiocarb) and validate purity via orthogonal methods (HPLC, NMR).

- Analytical Validation: Calibrate instruments with certified reference materials (e.g., AccuStandard P-074N ).

- Computational Modeling: Cross-validate QSAR predictions with experimental logP and solubility data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.